Hesperetin-7-O-β-D-glucoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Hesperetin-7-O-β-D-glucoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Hesperetin-7-O-β-D-glucoside, a flavonoid monoglucoside, is a molecule of burgeoning interest in the pharmaceutical and nutraceutical sciences.[1] As the primary circulating metabolite of hesperidin, a compound abundant in citrus fruits, its enhanced bioavailability positions it as a promising therapeutic agent.[1][2] This guide provides an in-depth exploration of hesperetin-7-O-β-D-glucoside, from its fundamental chemical properties to its complex biological activities and the experimental methodologies crucial for its study.
Physicochemical Properties
A thorough understanding of the physicochemical characteristics of hesperetin-7-O-β-D-glucoside is essential for its effective application in research and development.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | [3] |
| CAS Number | 31712-49-9 (Primary) 906320-94-3 (Secondary) | [3][4][5][6][7][8] |
| Molecular Formula | C22H24O11 | [3] |
| Molecular Weight | 464.42 g/mol | [5] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMSO and DMF. Limited solubility in water, which can be enhanced by forming inclusion complexes with cyclodextrins. | [4][9] |
| UV max | 286 nm | [4] |
A note on the CAS Number: There is a discrepancy in the literature and commercial listings regarding the CAS number for hesperetin-7-O-β-D-glucoside. While PubChem and several suppliers identify it as 31712-49-9, others use 906320-94-3.[3][4][5][6][7][8] Researchers should be aware of this and may need to verify the specific identifier associated with their source material.
Natural Occurrence and Biosynthesis
Hesperetin-7-O-β-D-glucoside is naturally found in citrus fruits, particularly in their peels.[1] It is a direct metabolite of hesperidin, a more abundant flavanone glycoside. The biosynthesis of hesperetin-7-O-β-D-glucoside from hesperidin involves the enzymatic removal of a rhamnose sugar moiety, a reaction catalyzed by the enzyme α-rhamnosidase.[10] This bioconversion is a critical step that significantly enhances the molecule's bioavailability.[2]
Caption: Biosynthesis of Hesperetin-7-O-β-D-glucoside.
Pharmacological Activities and Mechanism of Action
Hesperetin-7-O-β-D-glucoside exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory and antioxidant properties.[1][11]
Anti-inflammatory Activity:
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Inhibition of Pro-inflammatory Pathways: In vitro studies have demonstrated that hesperetin-7-O-β-D-glucoside can significantly suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2][9] This is achieved through the downregulation of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]
-
Reduction of Inflammatory Mediators: By inhibiting these pathways, the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) is reduced.[2][9]
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Other Biological Activities:
-
Bone Health: Dietary administration of hesperetin-7-O-β-D-glucoside has been shown to prevent bone loss in ovariectomized rats, suggesting its potential in managing osteoporosis.[4]
-
Metabolic Regulation: It can regulate intestinal flora and metabolic homeostasis in mice.[9]
-
Enzyme Inhibition: Hesperetin-7-O-β-D-glucoside inhibits human intestinal maltase and HMG-CoA reductase.[4][9]
-
Antibacterial Activity: It has demonstrated activity against Helicobacter pylori.[4][9]
Experimental Protocols
Extraction of Hesperetin-7-O-β-D-glucoside from Citrus Peel
This protocol outlines a general procedure for the extraction of total flavonoids, including hesperetin-7-O-β-D-glucoside, from citrus peel.
Materials:
-
Fresh citrus peels
-
Drying oven
-
Grinder or blender
-
70% Ethanol in water (v/v)
-
Ultrasonic bath
-
Filter paper or centrifuge
Procedure:
-
Sample Preparation: Wash fresh citrus peels thoroughly and dry them in an oven at 40-50°C until a constant weight is achieved.
-
Grinding: Grind the dried peels into a fine powder using a grinder or blender.
-
Extraction:
-
Mix the powdered citrus peel with 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL) in a flask.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
-
Filtration/Centrifugation: Separate the extract from the solid residue by filtration through filter paper or by centrifugation.
-
Concentration: The resulting extract can be concentrated under reduced pressure to remove the ethanol, yielding a crude flavonoid extract.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol provides a general framework for the quantification of hesperetin-7-O-β-D-glucoside using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 35°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of hesperetin-7-O-β-D-glucoside standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to hesperetin-7-O-β-D-glucoside based on its retention time compared to the standard. Quantify the amount in the sample by comparing its peak area to the calibration curve.
Caption: General workflow for HPLC analysis.
Conclusion
Hesperetin-7-O-β-D-glucoside stands out as a flavonoid with significant therapeutic potential, largely owing to its favorable bioavailability. Its well-documented anti-inflammatory and antioxidant activities, coupled with its effects on bone health and metabolism, make it a compelling candidate for further investigation in drug development and as a functional food ingredient. The methodologies outlined in this guide provide a solid foundation for researchers to explore the multifaceted nature of this promising natural compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hesperetin 7-O-glucoside | C22H24O11 | CID 147394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Hesperetin 7-O-ß-D-glucopyranoside | 906320-94-3 [sigmaaldrich.com]
- 7. Hesperetin 7-O-glucoside | 31712-49-9 | Benchchem [benchchem.com]
- 8. 31712-49-9・Hesperetin 7-O-glucoside・Hesperetin 7-O-glucoside【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
